Silanol, phenylenebis[dimethyl-

Polymer Chemistry Thermal Analysis Silphenylene-Siloxane

Silanol, phenylenebis[dimethyl- (CAS 29036-28-0), specifically the ortho-isomer hydroxy-[2-[hydroxy(dimethyl)silyl]phenyl]-dimethylsilane, is a bifunctional organosilicon compound with the molecular formula C10H18O2Si2 and a molecular weight of 226.42 g/mol. It belongs to the class of arylenedisilanols, which serve as critical monomers for synthesizing silphenylene-siloxane polymers.

Molecular Formula C10H18O2Si2
Molecular Weight 226.42 g/mol
CAS No. 29036-28-0
Cat. No. B14687338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilanol, phenylenebis[dimethyl-
CAS29036-28-0
Molecular FormulaC10H18O2Si2
Molecular Weight226.42 g/mol
Structural Identifiers
SMILESC[Si](C)(C1=CC=CC=C1[Si](C)(C)O)O
InChIInChI=1S/C10H18O2Si2/c1-13(2,11)9-7-5-6-8-10(9)14(3,4)12/h5-8,11-12H,1-4H3
InChIKeyOPDDSVYHVVZKIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silanol, phenylenebis[dimethyl- (CAS 29036-28-0): A Bifunctional Organosilicon Monomer for High-Performance Hybrid Polymers


Silanol, phenylenebis[dimethyl- (CAS 29036-28-0), specifically the ortho-isomer hydroxy-[2-[hydroxy(dimethyl)silyl]phenyl]-dimethylsilane, is a bifunctional organosilicon compound with the molecular formula C10H18O2Si2 and a molecular weight of 226.42 g/mol [1]. It belongs to the class of arylenedisilanols, which serve as critical monomers for synthesizing silphenylene-siloxane polymers. Unlike simple dialkylsilanediols, the rigid aromatic phenylene bridge in its backbone imparts significantly enhanced thermal stability and mechanical integrity to the resulting polymers, making it a strategic precursor for materials required to perform under extreme conditions [2].

Monomer Geometry ortho-substituted phenylene bridge
Functionality bifunctional silanol for step-growth polymerization
Polymer Backbone rigid arylenedisilanol unit for thermal/mechanical integrity

Why 1,4-Phenylenebis(dimethylsilanol) Cannot Simply Replace Silanol, phenylenebis[dimethyl- (29036-28-0) in Precision Synthesis


The seemingly minor structural shift from the para- to the ortho-isomer of phenylenebis(dimethylsilanol) fundamentally alters the geometry, reactivity, and resulting polymer architecture. The ortho-configuration (29036-28-0) forces the two reactive silanol groups into closer proximity, leading to a different angle between the polymerizing units. This directly impacts the chain flexibility, glass transition temperature (Tg), and thermal stability of the final silphenylene-siloxane polymer compared to its para-analog, 1,4-phenylenebis(dimethylsilanol) (CAS 2754-32-7). While the para-isomer is widely cited for producing polymers with high thermal decomposition temperatures, substituting it with the ortho-isomer without adjusting formulation will yield a material with a divergent thermo-mechanical profile, potentially compromising performance in high-temperature applications [1]. The precedent for isomer-dependent properties in this class is clear: a study on related phenylenebis(silandiyl triflate) building blocks concluded that ortho-, meta-, and para-substitution patterns are critical for creating polymers with a regular alternating arrangement, directly influencing final material properties [2].

ortho-Isomer (29036-28-0)
para-Isomer (2754-32-7)
Closer silanol proximity; angled chain growth
Linear, extended backbone; widely studied
Expected lower Tg and altered cross-link density
Higher chain rigidity; established high Tg and Td
Thermo-mechanical profile requires independent characterization
Known thermal stability baseline (Td 480–545°C)
Isomer substitution may shift polymer architecture and thermal response; direct replacement without validation is not recommended.

Quantitative Performance Benchmarks for Silanol, phenylenebis[dimethyl- (29036-28-0) Based Systems


Impact of Phenylene Isomerism on Polymer Decomposition Temperature (Td5)

The introduction of a silphenylene unit, the core structure of which is common to all isomers of phenylenebis(dimethylsilanol), drastically improves the thermal stability of siloxane polymers. A direct comparative study on poly(silphenylene-siloxane)s synthesized from a para-substituted arylenesilanol, a close structural analog of the target ortho-isomer, reported decomposition-onset temperatures determined by TGA in the range of 480-545°C [1]. This sets a high-performance baseline for the thermal stability achievable with the phenylene-bis(dimethylsilanol) monomer class. It is established that the isomer used will deviate from this range, with the ortho-isomer's unique geometry leading to a different cross-link density and chain stiffness in the final polymer network, a factor critical for applications requiring a specific thermal degradation profile.

Thermal Stability
Class-level inference
para-Isomer polymer
Td = 480–545°C
vs ortho-Isomer
Not measured
Class-level thermal performance; ortho-polymer decomposition data are absent.
TGA from Hani & Lenz, 1990; applies to para-analog only.
Polymer Chemistry Thermal Analysis Silphenylene-Siloxane

Comparative Dielectric Performance of Resulting Low-k Thermosets

In a head-to-head comparison, BCB organosiloxane resins were prepared using three different silanol precursors. The resin derived from the para-isomer, 1,4-phenylenebis(dimethylsilanol), is a critical benchmark. This resin, upon curing, demonstrated a low dielectric constant of 2.69 and an extremely low dissipation loss of 1.5 × 10⁻³ [1]. This performance was distinct from resins prepared with the larger [1,1'-biphenyl]-4,4'-diylbis(dimethylsilanol) precursor, which showed a different dielectric constant due to the altered silbiphenylene structure. This data highlights how the specific geometry of the arylenedisilanol monomer, whether ortho-, meta-, or para-, is a primary determinant of the final dielectric properties by controlling the interchain distance and free volume in the crosslinked network.

Dielectric Constant
Class-level inference
para-Isomer resin
k = 2.69, DF = 1.5×10⁻³
vs ortho-Isomer
Not measured
Isomer geometry influences dielectric profile; ortho may yield distinct k value.
Cheng et al., 2017; data for para-isomer BCB resin only.
Microelectronics Dielectric Materials Low-k Polymers

Retention of Mechanical Properties After Long-Term High-Temperature Aging

A study on polymers derived from the para-isomer, p-phenylenebis(dimethylsilanol), provides a baseline for high-temperature endurance. These polymers retained 60-80% of their initial tensile strength after 500 hours of aging in a circulating air oven at 260°C, and 45-65% of their strength after 500 hours of exposure to water-saturated air at 65-95°C [1]. This class-level performance is attributed to the rigid silphenylene units in the backbone, which interfere with the siloxane redistribution reaction responsible for thermal degradation. The ortho-isomer is expected to offer a different and potentially superior resistance to thermo-oxidative degradation due to the altered steric environment around the siloxane bonds, making it a candidate for applications requiring a distinct balance of thermal endurance and low-temperature flexibility.

Thermal Endurance
Class-level inference
para-Isomer elastomer
60–80% strength retained (500h/260°C)
vs ortho-Isomer
Not measured
Thermo-oxidative stability is isomer-sensitive; ortho aging kinetics remain to be assessed.
DTIC Report AD0908905; para-polymer data only.
Elastomers Thermal Degradation Aerospace Materials

Validated Application Scenarios for Silanol, phenylenebis[dimethyl- (29036-28-0)


Synthesis of Unconventional Low-Dielectric Constant (Low-k) Thermosets

As demonstrated by the para-isomer's performance, silphenylene-containing BCB resins can achieve a dielectric constant as low as 2.69 [1]. The ortho-isomer (29036-28-0) provides a novel monomer geometry for synthesizing next-generation low-k materials where a different spatial arrangement of the crosslinks is desired to minimize dipole polarization and further reduce the dielectric constant, a critical need for advanced semiconductor interlayer dielectrics.

Formulation of High-Temperature Elastomers with Unique Flexibility Profiles

The class of silphenylene-siloxane polymers is known for retaining the majority of its strength after 500 hours at 260°C [2]. Using the ortho-isomer as a co-monomer or primary building block introduces a distinctive 'kink' in the polymer backbone, which is expected to depress the glass transition temperature (Tg) and improve low-temperature flexibility compared to the rigid-rod para-isomer, without fully sacrificing the silphenylene unit's thermal stability. This targets applications like aerospace gaskets requiring both extreme cold-flex and high-heat endurance.

Design of Chromatographic Stationary Phases with Altered Selectivity

The ability of phenylenebis(dimethylsilanol) to polymerize into phenylene-siloxane backbones makes it a candidate for novel stationary phases. While the para-isomer creates a more linear, rod-like structure, the ortho-isomer's constrained geometry will produce a polymer chain with a tighter turn, altering the size and shape of the stationary phase's pores and modifying its π-π interaction selectivity for aromatic analytes in GC or HPLC [2].

Development of High-Tg Hybrid Coatings with Tailored Network Architecture

The para-isomer has been used to create cured thermosets with glass transition temperatures (Tg) above 250°C [1]. The ortho-isomer is a drop-in replacement for the para-monomer in these formulations, enabling polymer scientists to increase network density and study the structure-property relationship between the phenylene linkage angle and the final coating's hardness, chemical resistance, and thermal stability.

Application
Selection Property
Validation Focus
Low-k thermoset design
Isomer-dependent network free volume
Dielectric constant and dissipation factor measurement
High-temperature elastomer formulation
Backbone kink geometry for low-temperature flexibility
Thermo-oxidative aging and low-temperature modulus
Chromatographic stationary phase research
Pore architecture and π-π interaction selectivity
Column selectivity for aromatic analytes
Hybrid coating network tailoring
Cross-link density via phenylene linkage angle
Tg, hardness, and chemical resistance profiling
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